molecular formula C18H12N2O2 B1322569 2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-04-8

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No.: B1322569
CAS No.: 89391-04-8
M. Wt: 288.3 g/mol
InChI Key: DASAQOOBWVAYSB-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of both indole and quinoline. These two moieties are significant in medicinal chemistry due to their presence in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid typically involves the Friedlander hetero-annulation reaction and Pfitzinger condensation reaction. One common method includes the reaction of isatin and potassium hydroxide in ethanol, followed by the addition of 3-cyanoacetyl indole. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)quinoline-4-carboxylic acid stands out due to its dual indole-quinoline structure, which imparts unique electronic and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAQOOBWVAYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626967
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89391-04-8
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 10 mL pear-shaped flask was added 2-(N-Boc-3-indolyl)-4-quinolinecarboxylic acid or ester (1 mmol) and 3 mL of a 50% mixture of TFA and DCM. The reaction mixture was stirred for 30 min at 20° C. The solvent was removed under reduced pressure and the residual solid lyophilized to give 2-(3-indolyl)-4-quinolinecarboxylic acid or ester (95-100% yield).
Name
2-(N-Boc-3-indolyl)-4-quinolinecarboxylic acid
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1 mmol
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Yield
95%

Synthesis routes and methods II

Procedure details

To a 3 mL plastic tube fitted with a frit containing 50 mg of resin-bound 2-(3-indolyl)quinoline-4-carboxylate (0.035 mmol) was added 1 mL of a 50% mixture of TFA and DCM. The reaction mixture was agitated on an orbital shaker for 30 min. The mixture was filtered and the resin washed with DCM (3×3 mL). The organic solutions were combined and evaporated by a stream of nitrogen. The residual solid was lyophilized to give 2-(3-indolyl)quinoline-4-carboxylic acid or amide (80-100% yield).
Name
2-(3-indolyl)quinoline-4-carboxylate
Quantity
50 mg
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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